Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)-
Overview
Description
Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4-chloro-6-fluoro-2-(trifluoromethyl) benzimidazole, the synthesis can be achieved through the reaction of 4-chloro-6-fluoro-2-(trifluoromethyl)aniline with formic acid or other formylating agents under acidic conditions . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of nanocatalysts have been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The presence of chloro and fluoro groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Cyclization Reactions: The formation of the benzimidazole ring itself is a cyclization reaction involving the condensation of diamines with formylating agents.
Common Reagents and Conditions: Common reagents used in these reactions include formic acid, acetic acid, and various catalysts such as palladium and copper salts. Reaction conditions often involve heating and the use of solvents like acetonitrile or ethanol .
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell division and DNA replication, leading to its anticancer and antimicrobial effects.
Pathways Involved: It induces apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential.
Comparison with Similar Compounds
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 2-trifluoromethylbenzimidazole
- 4-chloro-6-fluoro-2-(trifluoromethyl)benzoxazole
Comparison: Compared to other similar compounds, benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- exhibits unique properties due to the presence of multiple halogen atoms and the trifluoromethyl group. These substitutions enhance its chemical stability, biological activity, and ability to interact with various molecular targets .
Properties
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMIJJBIRSJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237659 | |
Record name | Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-97-1 | |
Record name | 7-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89426-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4-chloro-6-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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